3-Bromo-5-(dimethoxymethyl)pyridine
Overview
Description
3-Bromo-5-(dimethoxymethyl)pyridine: is a heterocyclic organic compound with the molecular formula C8H10BrNO2 and a molecular weight of 232.07 g/mol . This compound is characterized by a pyridine ring substituted with a bromine atom at the third position and a dimethoxymethyl group at the fifth position. It is commonly used as a building block in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(dimethoxymethyl)pyridine typically involves the bromination of 5-(dimethoxymethyl)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-5-(dimethoxymethyl)pyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The dimethoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form 3-bromo-5-(hydroxymethyl)pyridine using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide or ethanol.
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in methanol.
Major Products Formed:
Substitution: Formation of 3-substituted-5-(dimethoxymethyl)pyridine derivatives.
Oxidation: Formation of 3-bromo-5-formylpyridine or 3-bromo-5-carboxypyridine.
Reduction: Formation of 3-bromo-5-(hydroxymethyl)pyridine.
Scientific Research Applications
Chemistry: 3-Bromo-5-(dimethoxymethyl)pyridine is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the preparation of pyridine-based ligands, pharmaceuticals, and agrochemicals .
Biology: In biological research, this compound is used to study the effects of brominated pyridine derivatives on biological systems. It is also employed in the synthesis of bioactive molecules and enzyme inhibitors .
Medicine: Its derivatives are investigated for their antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and pigments. It is also utilized in the synthesis of advanced materials and polymers .
Mechanism of Action
The mechanism of action of 3-Bromo-5-(dimethoxymethyl)pyridine involves its interaction with specific molecular targets and pathways. The bromine atom and the dimethoxymethyl group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of covalent bonds with nucleophilic sites on target molecules .
Comparison with Similar Compounds
- 5-Bromo-2-(dimethoxymethyl)pyridine
- 6-Bromo-2-(dimethoxymethyl)furo[3,2-b]pyridine
- 3-Dimethoxymethyl-5-trimethylsilanylethynyl-pyridine
- 2-Bromo-5-(methylthio)pyridine
Uniqueness: 3-Bromo-5-(dimethoxymethyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. The presence of both bromine and dimethoxymethyl groups enhances its versatility in synthetic applications and its potential for forming diverse derivatives .
Properties
IUPAC Name |
3-bromo-5-(dimethoxymethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-11-8(12-2)6-3-7(9)5-10-4-6/h3-5,8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRIHZWATOCKDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC(=CN=C1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10434933 | |
Record name | 3-bromo-5-(dimethoxymethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10434933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163163-79-9 | |
Record name | 3-bromo-5-(dimethoxymethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10434933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 163163-79-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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